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molecular formula C6H9NO3 B022513 Acetyl-L-homoserine lactone

Acetyl-L-homoserine lactone

Cat. No. B022513
M. Wt: 143.14 g/mol
InChI Key: XGSXMDQVYYCSDA-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07884240B2

Procedure details

L-Homoserine (2 mol) was suspended in 900 ml of acetic anhydride and admixed with a spatula tip full of dimethylaminopyridine (DMAP). It was slowly heated to 60° C. After approximately 1 hour, the temperature rapidly increased to 100° C. Subsequently the reaction mixture was stirred at 80° C. for 90 minutes and concentrated to dryness under vacuum. The resultant yellow oil was taken up in isopropanol (600 ml) and allowed to stand overnight at 0° C. The resultant crystals were filtered off, washed with cold isopropanol and dried under vacuum. The yield was 60% N-acetyl-2-amino-4-butyrolactone isolated, the purity 99% (according to HPLC).
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:6]([OH:8])=[O:7])[CH2:3][CH2:4]O.CN(C1C=CC=CN=1)C.[C:18](OC(=O)C)(=[O:20])[CH3:19]>>[C:18]([NH:1][CH:2]1[CH2:3][CH2:4][O:7][C:6]1=[O:8])(=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
N[C@@H](CCO)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Step Three
Name
Quantity
900 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
Subsequently the reaction mixture was stirred at 80° C. for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature rapidly increased to 100° C
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under vacuum
WAIT
Type
WAIT
Details
to stand overnight at 0° C
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resultant crystals were filtered off
WASH
Type
WASH
Details
washed with cold isopropanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NC1C(=O)OCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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